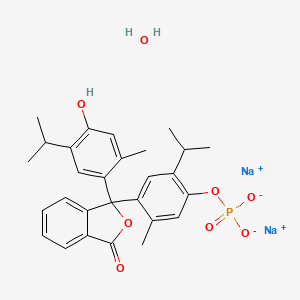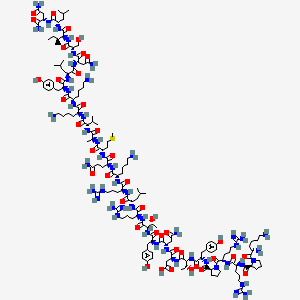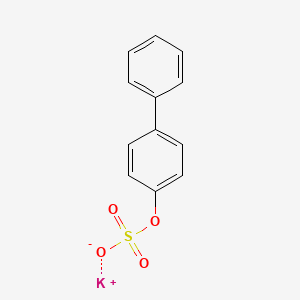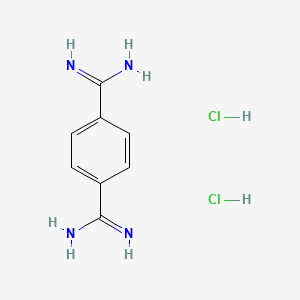
Thymolphthalein monophosphate disodium salt hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymolphthalein monophosphate disodium salt hydrate is a chemical compound with the empirical formula C28H29Na2O7P · xH2O and a molecular weight of 554.48 (anhydrous basis) . It is commonly used as a chromogenic substrate for the determination of acid and alkaline phosphatases, which are enzymes that play crucial roles in various biological processes .
Mécanisme D'action
Target of Action
Thymolphthalein monophosphate disodium salt hydrate primarily targets acid phosphatase and alkaline phosphatase enzymes . These enzymes play a crucial role in the hydrolysis of phosphate esters, contributing to various biological processes such as energy metabolism and signal transduction .
Mode of Action
This compound acts as a substrate for acid phosphatase and alkaline phosphatase . During the enzymatic reaction, thymolphthalein is liberated . This liberation is conveniently measured by increasing the pH of the medium, which produces a color and also stops the hydrolysis .
Biochemical Pathways
The compound affects the biochemical pathways involving acid phosphatase and alkaline phosphatase . The liberation of thymolphthalein during the enzymatic reaction leads to changes in the pH, affecting the downstream processes that are pH-dependent .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in pH due to the liberation of thymolphthalein . This change in pH can influence various cellular processes, particularly those that are pH-dependent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the medium can affect the enzymatic reaction and the subsequent liberation of thymolphthalein . Additionally, factors such as temperature and the presence of other substances in the medium could potentially influence the compound’s action.
Analyse Biochimique
Biochemical Properties
Thymolphthalein monophosphate disodium salt hydrate plays a significant role in biochemical reactions, particularly in the enzymatic activity of acid phosphatase and alkaline phosphatase . During the enzymatic reaction, thymolphthalein is liberated, which elevates the medium’s pH, facilitating easy detection through color production and halts hydrolysis .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for acid phosphatase and alkaline phosphatase . The liberation of thymolphthalein during the enzymatic reaction can influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes such as acid phosphatase and alkaline phosphatase . The compound serves as a substrate for these enzymes, and during the enzymatic reaction, thymolphthalein is released . This release of thymolphthalein can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are related to its role as a substrate for enzymatic reactions . Over time, the compound is consumed in the enzymatic reaction, leading to the liberation of thymolphthalein
Metabolic Pathways
This compound is involved in the metabolic pathways related to the activity of acid phosphatase and alkaline phosphatase . The compound interacts with these enzymes, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely related to its role as a substrate for specific enzymes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thymolphthalein monophosphate disodium salt hydrate involves the reaction of thymolphthalein with phosphoric acid in the presence of sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Thymolphthalein monophosphate disodium salt hydrate primarily undergoes hydrolysis reactions. In the presence of acid or alkaline phosphatases, the compound is hydrolyzed to release thymolphthalein, which can be detected by a color change .
Common Reagents and Conditions
Reagents: Acid phosphatase, alkaline phosphatase, sodium hydroxide, phosphoric acid.
Conditions: Controlled pH and temperature to facilitate the hydrolysis reaction.
Major Products Formed
The major product formed from the hydrolysis of this compound is thymolphthalein, which is a chromogenic compound that changes color upon pH increase .
Applications De Recherche Scientifique
Thymolphthalein monophosphate disodium salt hydrate has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenolphthalein monophosphate disodium salt
- Nitrophenyl phosphate disodium salt
- Bromothymol blue phosphate disodium salt
Uniqueness
Thymolphthalein monophosphate disodium salt hydrate is unique due to its high specificity and sensitivity as a chromogenic substrate for phosphatase enzymes. Unlike other similar compounds, it provides a distinct color change that is easily detectable, making it highly valuable in various analytical and diagnostic applications .
Propriétés
IUPAC Name |
disodium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31O7P.2Na.H2O/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;;;/h7-16,29H,1-6H3,(H2,31,32,33);;;1H2/q;2*+1;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAAAGIFNPRCKZ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)([O-])[O-])C(C)C)C(C)C)O.O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31Na2O8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![rel-(5R,6R)-5,6-Dibromo-1,10,11,12,13,13-hexachloro-11-tricyclo[8.2.1.02,9]tridecene](/img/new.no-structure.jpg)




